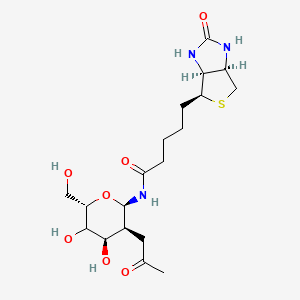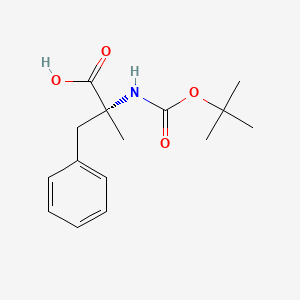![molecular formula C38H50Cl2Zr 10*+2 B1145948 (-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE CAS No. 148347-88-0](/img/new.no-structure.jpg)
(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE: is a complex organometallic compound that belongs to the class of metallocenes. These compounds are characterized by a metal atom sandwiched between two cyclopentadienyl anions. This particular compound is notable for its use as a catalyst in various chemical reactions, particularly in polymerization processes .
Métodos De Preparación
The synthesis of (-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding ligand. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring the exclusion of moisture .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield zirconium hydrides.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE: has several scientific research applications:
Biology: Research is ongoing into its potential use in the synthesis of biologically active compounds.
Medicine: It is being explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Its primary industrial application is in the production of high-performance plastics and elastomers.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a catalyst. The zirconium center facilitates the coordination and activation of olefin monomers, enabling their polymerization. The molecular targets include the double bonds of olefins, and the pathways involved are typically those of coordination-insertion mechanisms .
Comparación Con Compuestos Similares
Similar compounds include other zirconium-based metallocenes such as:
- Dichloro[dimethylsilylbis(indenyl)]zirconium (IV)
- Dichloro[ethylenebis(indenyl)]zirconium (IV)
- Dichloro[bis(indenyl)]zirconium (IV)
Compared to these compounds, (-)-BIS[1-[(1/'S,2/‘S,5/‘R)-2/’-I-PROPYL-5/’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can influence its catalytic activity and selectivity in various reactions .
Propiedades
Número CAS |
148347-88-0 |
|---|---|
Fórmula molecular |
C38H50Cl2Zr 10*+2 |
Peso molecular |
668.93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)


![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
